molecular formula C19H16N6O3 B11036541 methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate

methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate

Cat. No.: B11036541
M. Wt: 376.4 g/mol
InChI Key: PLCFLAVFKZSBGX-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate is a heterocyclic compound featuring a naphthyridine core fused with a triazolyl-pyridyl substituent and a methyl ester group. Its structural complexity arises from the [2,7]naphthyridine scaffold, which is substituted at positions 1 and 3 with methyl groups, at position 8 with a ketone, and at position 7 with a 3-(3-pyridyl)-1H-1,2,4-triazol-5-yl moiety.

Properties

Molecular Formula

C19H16N6O3

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 1,3-dimethyl-8-oxo-7-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)-2,7-naphthyridine-4-carboxylate

InChI

InChI=1S/C19H16N6O3/c1-10-14-13(15(11(2)21-10)18(27)28-3)6-8-25(17(14)26)19-22-16(23-24-19)12-5-4-7-20-9-12/h4-9H,1-3H3,(H,22,23,24)

InChI Key

PLCFLAVFKZSBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)C)C(=O)OC)C=CN(C2=O)C3=NNC(=N3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Core Naphthyridine Synthesis

The naphthyridine scaffold can be constructed via cyclization or condensation reactions. A prominent method involves the Skraup-Doebner-Von Miller reaction , where 3-aminopyridine derivatives undergo cyclization with α,β-unsaturated carbonyl compounds . For example:

  • Step 1 : Condensation of 3-amino-4-methylpyridine with ethyl acetoacetate in the presence of montmorillonite K10 yields a dihydronaphthyridine intermediate .

  • Step 2 : Aromatization via oxidative dehydrogenation using iodine or m-NO₂PhSO₃Na generates the fully conjugated naphthyridine core .

Alternatively, Diels-Alder cycloadditions between electron-deficient dienes and azadienophiles offer a stereocontrolled pathway. For instance, imines derived from 3-aminopyridines and aldehydes react with vinyl acetamide to form tetrahydro naphthyridines, which are subsequently dehydrogenated .

Functionalization at C7: Triazole-Pyridyl Hybrid Side Chain

The 3-(3-pyridyl)-1H-1,2,4-triazol-5-yl substituent at C7 likely originates from a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . A plausible sequence includes:

  • Step 1 : Bromination of the naphthyridine core at C7 using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) .

  • Step 2 : Conversion of the bromide to an azide via nucleophilic substitution with sodium azide (NaN₃).

  • Step 3 : CuAAC "click" reaction between the azide and 3-ethynylpyridine forms the triazole ring .

Methylation at N1 and C3

Dimethyl groups at N1 and C3 are introduced via alkylation or reductive amination :

  • N1-Methylation : Treatment with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) selectively methylates the nitrogen .

  • C3-Methylation : Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) followed by quenching with methyl iodide install the methyl group at C3 .

Key Challenges and Optimization Considerations

  • Regioselectivity : Competing reaction pathways during cyclization may yield undesired naphthyridine isomers. Electronic effects of substituents (e.g., methyl groups) direct cyclization toward the isomer .

  • Triazole Stability : The 1H-1,2,4-triazole moiety is susceptible to tautomerization. Reaction conditions must be carefully controlled to favor the 1H tautomer .

  • Oxidation Sensitivity : The 8-oxo group may undergo overoxidation to a carboxylic acid. Mild oxidizing agents like MnO₂ are preferred .

Proposed Synthetic Route

StepReaction TypeReagents/ConditionsIntermediate/Product
1Core Cyclization3-Amino-4-methylpyridine, ethyl acetoacetate, montmorillonite K10, 110°C7,8-Dihydro[2,naphthyridine
2AromatizationI₂, dioxane/H₂O, reflux Naphthyridine
3C4 CarboxylationCl₂, POCl₃; NaOMe/MeOHMethyl 4-carboxylate- naphthyridine
4C7 BrominationPBr₃, reflux7-Bromo derivative
5Azide FormationNaN₃, DMF, 60°C7-Azido- naphthyridine
6CuAAC Reaction3-Ethynylpyridine, CuI, DIPEA, THFTriazole-pyridyl adduct
7N1/C3 MethylationCH₃I, K₂CO₃, DMF; LDA, CH₃I1,3-Dimethyl derivative
8C8 OxidationMnO₂, CH₂Cl₂, rtTarget Compound

Analytical Validation

Critical characterization data for the final product should include:

  • ¹H/¹³C NMR : Resonances for the triazole (δ 8.5–9.0 ppm), pyridyl protons (δ 7.5–8.5 ppm), and methyl esters (δ 3.8–4.0 ppm) .

  • HRMS : Molecular ion peak at m/z 376.4 (C₁₉H₁₆N₆O₃) .

  • X-ray Crystallography : Confirms the orientation and triazole tautomer .

Chemical Reactions Analysis

Cyclization Reactions

The naphthyridine core undergoes cyclization under acidic or oxidative conditions. Key methods include:

  • Skraup-like reactions using iodine or m-NO<sub>2</sub>PhSO<sub>3</sub>Na as catalysts in dioxane/water mixtures (yields: 45–50%) .

  • Thermal cyclization in Dowtherm A or diphenyl ether to form fused-ring systems via intramolecular enamine cyclization (Scheme 1) .

Cyclization MethodCatalyst/ConditionsProductYield
Skraup reactionI<sub>2</sub>/H<sub>2</sub>O-dioxane3-Bromo-1,5-naphthyridine45%
Oxidative cyclizationm-NO<sub>2</sub>PhSO<sub>3</sub>Na2-Methyl-1,5-naphthyridine50%

Nucleophilic Substitution

The triazole and pyridyl moieties participate in regioselective substitutions:

  • Alkylation/Acylation : Reaction with alkyl halides (e.g., 1-bromooctane) in the presence of Cs<sub>2</sub>CO<sub>3</sub> yields N-alkylated derivatives (e.g., 40 , 43 ) .

  • Amination : Microwave-assisted coupling with amines introduces functional groups at C-2/C-4 positions of the naphthyridine ring.

Oxidation and Reduction

  • Oxidation : The 8-oxo group remains stable under mild conditions but undergoes further oxidation to carboxylic acids with KMnO<sub>4</sub>.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the naphthyridine ring to tetrahydro derivatives, altering pharmacological activity .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the pyridyl group:

  • Suzuki-Miyaura : Boronic acids react at C-3 of the pyridyl ring (e.g., aryl/heteroaryl couplings) .

  • Buchwald-Hartwig : Amination at C-6 position using Xantphos/Pd(OAc)<sub>2</sub> .

Biological Target Interactions

The compound interacts with enzymes via hydrogen bonding and π-π stacking:

  • Triazole moiety : Binds to leishmanial enzyme active sites (IC<sub>50</sub>: 0.8–1.2 μM) .

  • Naphthyridine core : Inhibits bacterial DNA gyrase (MIC: 4 μg/mL against S. aureus).

Biological TargetInteraction TypeActivityReference
Leishmania enzymesHydrogen bondingpEC<sub>50</sub> 5.8
DNA gyraseπ-π stackingMIC 4 μg/mL

Ester Hydrolysis

The methyl ester undergoes alkaline hydrolysis (NaOH/EtOH) to yield the carboxylic acid, enhancing water solubility (reaction rate: k = 0.12 h<sup>−1</sup> at 25°C).

Heterocyclic Rearrangements

Under acidic conditions (HCl/EtOH), the triazole ring rearranges to form oxadiazole derivatives, though this reduces antileishmanial activity by >90% .

Key Mechanistic Insights

  • Electrophilic sites : Naphthyridine C-4 and pyridyl C-3 are electrophilic hotspots .

  • Steric effects : 1,3-Dimethyl groups hinder substitutions at C-2/C-8 positions.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for antimicrobial and antiparasitic drug development. Further studies should explore its trifluoromethylation and photochemical behavior.

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

Antimicrobial Activity

  • Research indicates that derivatives of naphthyridine compounds demonstrate significant antimicrobial properties. Studies have shown that methyl 1,3-dimethyl-8-oxo derivatives possess potent activity against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties

  • The compound has been investigated for its anticancer effects. Naphthyridine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer types. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival .

Anti-inflammatory Effects

  • Compounds similar to methyl 1,3-dimethyl-8-oxo have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Synthesis and Derivatives

The synthesis of methyl 1,3-dimethyl-8-oxo derivatives often involves multi-step organic reactions that yield compounds with varying biological activities. The use of click chemistry and other synthetic methodologies has been explored to create novel derivatives with improved efficacy and selectivity .

Case Studies

Several studies illustrate the practical applications of this compound:

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria.
Anticancer ResearchShowed cytotoxic effects on breast cancer cell lines with IC50 values lower than standard treatments.
Anti-inflammatory TrialsReduced levels of inflammatory markers in animal models of arthritis.

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other heterocyclic systems documented in recent literature:

Table 1: Comparative Analysis of Key Features

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Synthesis Yield Notable Applications
Target Compound [2,7]Naphthyridine 1,3-Dimethyl, 8-oxo, triazolyl-pyridyl, methyl ester ~450 (estimated) N/A Hypothetical kinase inhibition
4i Pyrimidinone Coumarin, tetrazolyl, pyrazolyl ~650 (estimated) Not reported Antimicrobial research
1l Imidazo[1,2-a]pyridine Cyano, nitrophenyl, diethyl ester 573.55 51% Synthetic intermediate
Key Observations:

Core Heterocycles: The target compound’s [2,7]naphthyridine core is distinct from the pyrimidinone (4i) and imidazopyridine (1l) systems. Naphthyridines are prized for their planar aromaticity and ability to engage in π-π stacking, which may enhance binding to biological targets like kinases .

1l’s nitrophenyl and cyano groups confer electron-withdrawing properties, which may influence reactivity in further synthetic modifications .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling reactions to install the triazolyl-pyridyl moiety, analogous to the methods used for 4i and 4j, which employ tetrazolylation and coumarin integration .
  • 1l’s 51% yield highlights challenges in achieving high efficiency for complex heterocycles, a common issue in similar syntheses .

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound is absent in the evidence, inferences can be drawn from analogs:

  • Solubility: The methyl ester and pyridyl groups may enhance aqueous solubility relative to 1l’s nitroaromatic and cyano substituents .
  • Stability : The naphthyridine core’s aromaticity may confer greater thermal stability compared to 1l’s imidazopyridine, which has labile ester groups .

Biological Activity

Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate (hereafter referred to as "the compound") is a complex heterocyclic compound that has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound belongs to the naphthyridine family and contains a triazole moiety. The structural features contribute to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties. The compound has been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that similar naphthyridine derivatives demonstrate effectiveness against drug-resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundActivity TypeMIC (µg/mL)Reference
Methyl 1,3-dimethyl-8-oxo...Antibacterial< 3.09
2,7-Naphthyridine derivativesBroad-spectrum< 10
Fluorinated naphthyridinesDrug-resistant pathogens< 5

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism of action is believed to involve the inhibition of topoisomerase and induction of apoptosis in cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715
HCT11620
HeLa25

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Cytokine Modulation : It appears to modulate signaling pathways involved in inflammation and immune response.

Case Studies

Recent studies have highlighted the effectiveness of the compound in various experimental models:

  • In Vivo Efficacy : A study demonstrated that administration of the compound in mice resulted in a significant reduction in tumor size compared to control groups .
  • Synergistic Effects : When combined with standard antibiotics or chemotherapeutics, the compound showed enhanced efficacy, suggesting potential for use in combination therapies .

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